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The most directly relevant data comes from the Protein Data Bank (PDB) entry 8G89, which depicts the
structure of HSD17B13 in complex with its NAD+ cofactor and a small-molecule inhibitor [1]. Although the
bound inhibitor is not HSD17B13-IN-89 itself, it is a structurally related compound from the same

sulfonamide-based series, providing a definitive model for how such inhibitors bind [2].

The table below summarizes the key experimental details and the conserved binding interactions observed in

the structure:

Feature Description

PDB ID 8G89 [1]

Resolution 2.22 A[1]

Cofactor NICOTINAMIDE-ADENINE-DINUCLEOTIDE (NAD+) [1]

| Key Binding Interactions | * Benzoic acid group: Hydrogen bonds with active site residues Ser172,
Tyr185, and the NAD+ cofactor [2]. « Sulfonamide group: Hydrogen bonds with residues Ser230 and
Thr231 [2]. « Binding Site Location: Occupies the substrate-binding channel, sometimes co-bound with

endogenous lipids or detergents [1] [2]. |
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Experimental Methodology

The structural data for 8G89 was generated using the following experimental workflow [1]:

e Method: X-ray diffraction
e Software for Processing:
o Data Reduction: XDS
o Data Scaling: autoPROC
o Phasing & Refinement: BUSTER
e Expression System: The protein was produced in Spodoptera frugiperda (insect cells) to ensure
proper post-translational modification [1].

This diagram illustrates the key protein-inhibitor interactions revealed by the crystallography data:

Sulfonamide Inhibitor

AAﬁond —bmm

NAD+ Cofactor Ser172 Tyr185 Ser230 Thr231

Click to download full resolution via product page

Structural Basis for Inhibitor Desigh and Comparison

The structural data validates that inhibitors like HSD17B13-IN-89 function by competitively occupying the

enzyme's active site [2]. This prevents the natural substrate from binding, thereby inhibiting the enzymatic

activity of HSD17B13.

Optimization of this inhibitor series focused on improving cellular potency by balancing biochemical affinity

with physicochemical properties. The following structure-activity relationship (SAR) table summarizes this

development journey, from initial hits to more advanced compounds:
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Biochemical Cell-Based .
Compound Key Design Change & Impact
ICs0 (NM) ICs0 (NM)
1 200 >70,000 Initial hit; good biochemical potency but poor cellular
activity due to low lipophilicity and permeability [2].
3 140 >63,000 Added fluorine; improved biochemical potency and
protein interactions, but low LogD limited cell
penetration [2].
4 47 3,400 Replaced benzoic acid with quinoline; increased LogD
and permeability, translating to modest cellular activity
[2].
6 10 280 Optimized structure; achieved high biochemical

potency and significantly improved cellular activity
through balanced LogD and permeability [2].

Interpretation and Research Context

¢ Protective Mechanism: The goal of inhibiting HSD17B13 is to mimic the protective effect of natural
loss-of-function variants (e.g., rs72613567) found in human populations, which are associated with a
significantly reduced risk of developing chronic liver disease [3] [4].

¢ Therapeutic Potential: Pharmacological inhibition of HSD17B13 is a promising strategy for treating
conditions like non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) [3] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. 8G89: HSD17B13 in complex with cofactor and inhibitor [rcsb.org]

2. Design and application of synthetic 17B-HSD13 substrates ... [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 3/4 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11697577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11697577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11697577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11697577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11491501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://www.nature.com/articles/s41467-022-34299-1
https://www.smolecule.com/products/s12848206?utm_src=pdf-custom-synthesis
https://www.rcsb.org/structure/8G89
https://pmc.ncbi.nlm.nih.gov/articles/PMC11697577/
https://www.smolecule.com/products/s12848206?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

3. Review article: the role of HSD17B13 on global epidemiology ... [pmc.ncbi.nim.nih.gov]
4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13 [pmc.ncbi.nim.nih.gov]
5. Phosphorylation of 17(3-hydroxysteroid dehydrogenase 13 ... [nature.com]

To cite this document: Smolecule. [Available Crystallography Data and Binding Mode]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12848206#hsd17b13-in-89-

crystallography-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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